molecular formula C14H16N2O4 B2895136 N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 521300-50-5

N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2895136
CAS No.: 521300-50-5
M. Wt: 276.292
InChI Key: WHMMXTHGUINEAO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: is an organic compound that features a cyanomethyl group attached to an amide nitrogen, and a 3,4,5-trimethoxyphenyl group attached to a prop-2-enamide backbone

Properties

IUPAC Name

N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-18-11-8-10(4-5-13(17)16-7-6-15)9-12(19-2)14(11)20-3/h4-5,8-9H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMMXTHGUINEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid with a suitable amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Cyanomethyl Group: The next step involves the introduction of the cyanomethyl group. This can be achieved by reacting the amide with a cyanomethylating agent such as chloroacetonitrile in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of This compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amide derivatives.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: can be compared with other similar compounds, such as:

    N-(cyanomethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: This compound lacks one methoxy group compared to the target compound, which may affect its reactivity and biological activity.

    N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid: This compound has a carboxylic acid group instead of an amide group, which can influence its chemical properties and applications.

The uniqueness of This compound

Biological Activity

N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyanomethyl group attached to a prop-2-enamide backbone and a 3,4,5-trimethoxyphenyl moiety. Its chemical formula can be represented as C15_{15}H16_{16}N2_{2}O3_{3}.

  • Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit serine/threonine protein kinases, particularly Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1), which is involved in various cellular processes such as proliferation and electrolyte balance .
  • Antimicrobial Activity : Preliminary evaluations suggest that similar compounds exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50 Value (µM) Tested Pathogen/Target Reference
SGK-1 InhibitionNot specifiedHuman cells
Antimycobacterial5 - 95Mycobacterium tuberculosis
CytotoxicityNot cytotoxicC. rodentium

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of structurally similar compounds to this compound. It was found that these compounds displayed significant activity against Mycobacterium tuberculosis with MIC values ranging from 5 to 95 µM. The study utilized the resazurin microtitre assay to determine efficacy .

Case Study 2: SGK-1 Inhibition

Research indicated that inhibitors of SGK-1 could provide therapeutic benefits in conditions linked to electrolyte imbalance and renal diseases. The potential for this compound as an SGK-1 inhibitor suggests avenues for further exploration in treating such disorders .

Structural Activity Relationship (SAR)

The structural modifications on the phenyl ring and the cyanomethyl group have been shown to influence the biological activity significantly. For instance:

  • Substituents on the phenyl ring can enhance binding affinity to target proteins.
  • The presence of electron-donating groups (like methoxy) has been correlated with increased inhibitory activity against specific kinases.

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